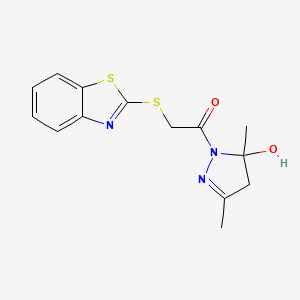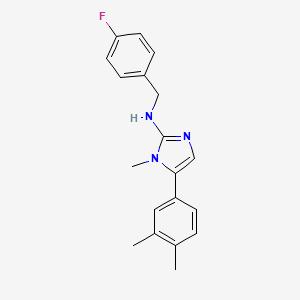![molecular formula C18H21N3O3 B15020835 N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15020835.png)
N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a furan ring, a hydrazone linkage, and a hexanamide group. The furan ring is known for its aromatic properties and is commonly found in various biologically active molecules. The hydrazone linkage is a versatile functional group that can participate in a variety of chemical reactions, making this compound of significant interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide typically involves the condensation of a furan-2-carbaldehyde with a hydrazine derivative, followed by the reaction with a hexanoyl chloride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as acids or bases can also be employed to accelerate the reaction rate. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .
化学反応の分析
Types of Reactions
N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, hydrazine derivatives, and various substituted amides .
科学的研究の応用
N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the hydrazone linkage can form hydrogen bonds with target proteins. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .
類似化合物との比較
Similar Compounds
- N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-3,4,5-trimethoxybenzamide
- N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)cyclopropanecarboxamide
Uniqueness
N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexanamide group, in particular, differentiates it from other similar compounds and may contribute to its unique properties and applications.
特性
分子式 |
C18H21N3O3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
N-[(E)-furan-2-ylmethylideneamino]-4-(hexanoylamino)benzamide |
InChI |
InChI=1S/C18H21N3O3/c1-2-3-4-7-17(22)20-15-10-8-14(9-11-15)18(23)21-19-13-16-6-5-12-24-16/h5-6,8-13H,2-4,7H2,1H3,(H,20,22)(H,21,23)/b19-13+ |
InChIキー |
WTBOWBSUMFIOSF-CPNJWEJPSA-N |
異性体SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2 |
正規SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]](/img/structure/B15020753.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15020766.png)
![5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020770.png)
![3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile](/img/structure/B15020776.png)
![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15020781.png)
![2-methoxy-5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15020796.png)


![3-cyclohexyl-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide](/img/structure/B15020817.png)
![3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15020821.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B15020829.png)
![2-(benzylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B15020830.png)
![1-Methyl-2-oxo-2-phenylethyl 4-(1,3-dihydro-4-methyl-1,3-dioxo-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15020843.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B15020855.png)
